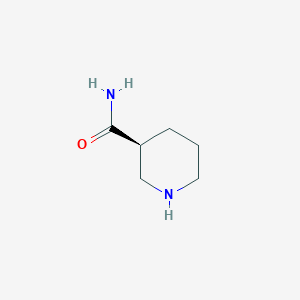

(S)-piperidine-3-carboxamide

Vue d'ensemble

Description

-(S)-Piperidine-3-carboxamide, or SPCA, is an organic compound with a wide range of applications in the medical and scientific fields. It is a chiral compound, meaning it exists in two mirror images that are not superimposable on each other. This property makes it useful in a variety of applications, including drug synthesis and lab experiments.

Applications De Recherche Scientifique

Application in Environmental Science

Specific Scientific Field

(S)-piperidine-3-carboxamide has been used in the field of Environmental Science and Pollution Research .

Summary of the Application

In a study, a cost-effective approach was introduced to fabricate a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) through air drying . The SBPC demonstrated high copper binding capacities .

Methods of Application or Experimental Procedures

Characterization techniques were employed to evaluate the microstructure and adsorption mechanism, confirming the ability of the adsorbent’s carboxyl and hydroxyl groups to eliminate various heavy metal ions in water simultaneously .

Results or Outcomes

The SBPC showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption . The cost analysis showed a cost of 125.68 INR/kg or 1.51 USD/kg, which is very low compared to the literature .

Anticancer Applications

Specific Scientific Field

(S)-piperidine-3-carboxamide has applications in the field of Oncology .

Summary of the Application

Piperidine and its derivatives, including (S)-piperidine-3-carboxamide, have been observed to have potential anticancer properties . They have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .

Methods of Application or Experimental Procedures

Piperidine acts as a potential clinical agent against cancers when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc., are regulated by these phytochemicals .

Results or Outcomes

The anticancer potential of piperidine and its derivatives has been observed in various studies . However, the specific results or outcomes may vary depending on the type of cancer and the specific experimental conditions .

Pharmaceutical Applications

Specific Scientific Field

(S)-piperidine-3-carboxamide has applications in the field of Pharmaceutical Chemistry .

Summary of the Application

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Methods of Application or Experimental Procedures

The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Results or Outcomes

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This has led to the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Quantum Information Processing

Specific Scientific Field

(S)-piperidine-3-carboxamide has applications in the field of Quantum Information Processing .

Summary of the Application

In a study, the 2 → 1 parity-oblivious multiplexing under the influence of experimental noise was treated, with its success probability serving as an indicator of nonclassicality .

Methods of Application or Experimental Procedures

This study establishes connections between various notions of nonclassicality within the context of what is commonly referred to as the simplest nontrivial scenario (a prepare and measure scenario comprised of four preparations and two binary-outcome tomographically complete measurements) .

Results or Outcomes

The study found that, below a certain threshold, all the different methods to witness nonclassicality agree . Consequently, an experimenter can choose the most suitable method based on their specific needs .

Propriétés

IUPAC Name |

(3S)-piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOCPVIXARZNQN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308526 | |

| Record name | (3S)-3-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-piperidine-3-carboxamide | |

CAS RN |

88495-55-0 | |

| Record name | (3S)-3-Piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88495-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1206618.png)